molecular formula C13H22N4O B2638362 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856020-51-3

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2638362
CAS No.: 1856020-51-3
M. Wt: 250.346
InChI Key: DCZRCQRDCQVAJO-UHFFFAOYSA-N
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Description

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a hybrid architecture combining a 3-aminopyrazole core with a 2-ethylpiperidine carboxamide moiety. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrazole scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The incorporation of a piperidine ring, a common feature in pharmacologically active compounds, is often utilized to modulate properties such as solubility, metabolic stability, and binding affinity to biological targets . The specific substitution pattern of this compound suggests potential for interacting with enzyme active sites, such as those of lipid kinases like Phosphoinositide 3-kinase (PI3K), where similar molecules have shown potent activity and selectivity by forming key hydrogen bonds and hydrophobic interactions within the affinity pocket . Researchers can leverage this compound as a key intermediate or a lead structure for synthesizing new derivatives for structure-activity relationship (SAR) studies, or as a pharmacological tool for probing biological pathways involving kinase signaling. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-10-7-5-6-8-16(10)13(18)11-9-12(14)15-17(11)4-2/h9-10H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZRCQRDCQVAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NN2CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the ethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions, including the formation of the pyrazole and piperidine rings through various chemical transformations. These processes often utilize coupling reagents under controlled conditions to ensure high yield and purity.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound in the development of new materials.

Biology

Research has indicated that this compound may possess bioactive properties. It is being studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation. The interaction with specific molecular targets can lead to significant biological effects, making it a candidate for further exploration in pharmacology.

Medicine

The compound has been investigated for its therapeutic properties, particularly in oncology. Studies have shown that it exhibits selective inhibitory action against certain cancer cell lines, suggesting potential as an anticancer agent. Notably, its structure allows for modifications that can enhance efficacy and reduce side effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties enable advancements in material science, particularly in creating polymers and other advanced materials.

Data Table: Summary of Applications

Field Application Details
ChemistryBuilding BlockUsed in synthesizing complex organic compounds
BiologyBioactive StudiesInvestigated for enzyme inhibition and receptor modulation
MedicineAnticancer AgentSelective inhibition of cancer cell lines
IndustryMaterial DevelopmentUtilized as a catalyst in chemical reactions

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, highlighting its potential as a lead compound for drug development.

Case Study 2: Synthetic Applications

Research published in Synthetic Communications demonstrated the use of this compound as a precursor in synthesizing novel piperidine derivatives. The study outlined a multi-step synthesis process that improved yield through optimized reaction conditions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Pyrazol-3-amine derivatives are characterized by substitutions at positions 1 and 5 of the pyrazole core. Below is a comparative analysis:

Key Compounds
Compound Name Substituents (Position 1) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Ethyl 2-ethylpiperidine-1-carbonyl C₁₄H₂₃N₄O ~263.36 Potential CNS/anti-inflammatory activity (inferred)
SI92 H 4-methoxyphenyl + benzylamine C₁₉H₂₃N₃O 309.41 Antimicrobial/antitumor (synthetic intermediate)
BW-755c 3-(trifluoromethyl)phenyl H (4,5-dihydropyrazole) C₁₀H₁₀F₃N₃ 229.20 Anti-inflammatory (COX/LOX inhibition)
1-(adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl H C₁₃H₁₉N₃ 217.31 Enhanced lipophilicity for membrane transport
5-(4-chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine Phenyl 4-chlorophenyl + p-tolyl C₂₂H₁₉ClN₄ 374.87 Antitumor, antimicrobial
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine Ethyl Ethyl(methyl)aminomethyl C₉H₁₈N₄ 182.27 Discontinued (structural exploration)

Physicochemical Properties

  • LogP and Solubility :
    • The target compound’s 2-ethylpiperidine-1-carbonyl group likely increases hydrophobicity (logP ~2.5–3.0) compared to polar analogs like BW-755c (logP ~1.8).
    • Adamantyl derivatives (logP ~4.0) prioritize lipid bilayer penetration over aqueous solubility .
  • Molecular Weight : The target compound (MW ~263) falls within the range of CNS-active drugs, contrasting with bulkier aryl-substituted analogs (e.g., SI92, MW 309) .

Biological Activity

1-Ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure allows for diverse biological interactions, making it a subject of interest for researchers investigating its therapeutic properties.

The molecular formula of this compound is C13H22N4OC_{13}H_{22}N_{4}O, with a molecular weight of 250.34 g/mol. The compound features a pyrazole ring and a piperidine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
IUPAC Name(5-amino-1-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
InChIInChI=1S/C13H22N4O/c1-3-10...
InChI KeyAHVHAGFORMBJRE-UHFFFAOYSA-N
Canonical SMILESCCC1CCCCN1C(=O)C2=NN(C(=C2)N)CC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Condensation of hydrazine with a 1,3-diketone under acidic conditions.
  • Formation of the Piperidine Ring: Hydrogenation of pyridine using a molybdenum disulfide catalyst.
  • Coupling: The final step involves coupling the two rings through carbonylation, often employing EDCI as a coupling reagent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Activity: Research indicates that derivatives of pyrazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives could effectively inhibit the proliferation of several cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing treatments for chronic inflammatory diseases.
  • Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in drug design targeting metabolic disorders .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry for synthesizing new therapeutic agents. Its potential applications include:

  • Development of novel anticancer drugs.
  • Creation of anti-inflammatory medications.
  • Exploration as a lead compound for further modifications aimed at enhancing bioactivity .

Q & A

Q. Key Considerations :

  • Purification via chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
  • Monitor reaction progress using TLC or LC-MS to avoid side products.

How can researchers address low yields in multi-step syntheses of pyrazole-piperidine hybrids?

Advanced Research Focus
Low yields often arise from:

  • Incomplete coupling reactions due to steric hindrance from the 2-ethylpiperidine moiety. Mitigate this by using bulky base catalysts (e.g., Cs2CO3) to enhance nucleophilic attack .
  • Competing oxidation/reduction pathways during carbonyl activation. Optimize reaction conditions by:
    • Replacing traditional oxidants (e.g., KMnO4) with milder agents like TEMPO to preserve the pyrazole core .
    • Employing reducing agents (e.g., NaBH4) selectively for intermediates .
  • Scale-up challenges : Use flow chemistry to maintain temperature control and reduce decomposition .

Case Study : A 17.9% yield improvement was achieved for a related compound by adjusting catalyst loading (0.1 eq CuBr) and reaction time (48 hours) .

Which spectroscopic techniques are most reliable for structural confirmation?

Q. Basic Research Focus

  • 1H/13C NMR : Identify characteristic peaks, such as:
    • Pyrazole C3-amine proton at δ 4.2–5.0 ppm (split due to piperidine coupling) .
    • Piperidine carbonyl carbon at 170–175 ppm .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 293.18) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regiochemistry .

How can biological activity data contradictions be resolved across studies?

Advanced Research Focus
Discrepancies often stem from:

  • Substituent effects : Compare bioactivity of analogs (e.g., 2-ethylpiperidine vs. phenylpiperazine derivatives) to identify pharmacophore requirements .
  • Assay variability : Standardize protocols (e.g., fixed IC50 measurement conditions) and validate with positive controls (e.g., known kinase inhibitors) .
  • Metabolic instability : Perform microsomal stability assays to rule out rapid degradation in vitro .

Example : Pyrazole derivatives with trifluoromethyl groups showed enhanced antimicrobial activity but poor solubility, highlighting the need for balanced lipophilicity .

What methodologies are used to evaluate structure-activity relationships (SAR) in this compound class?

Q. Advanced Research Focus

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl, trifluoromethyl) to map electronic and steric effects .
  • Molecular docking : Model interactions with target proteins (e.g., carbonic anhydrase II) using AutoDock Vina or Schrödinger Suite .
  • Pharmacokinetic profiling : Assess logP , aqueous solubility, and plasma protein binding to prioritize lead compounds .

Data-Driven Approach : A study on pyrazole-based Lamellarin O analogs used IC50 values and docking scores to correlate substituent bulk with cytotoxic potency .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Q. Advanced Research Focus

  • Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer reactions to the C3 or C5 position .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid heating/cooling cycles, as shown in 1,3,5-trisubstituted pyrazole syntheses .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Case Study : Regioselective carbonyl insertion at C5 was achieved using Pd(PPh3)4 catalysis in DMF/H2O .

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